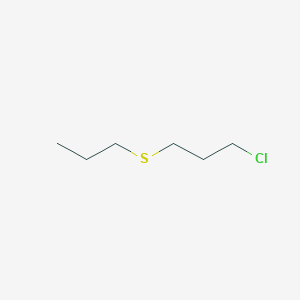

Propane, 1-chloro-3-(propylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

115412-57-2 |

|---|---|

Molecular Formula |

C6H13ClS |

Molecular Weight |

152.69 g/mol |

IUPAC Name |

1-chloro-3-propylsulfanylpropane |

InChI |

InChI=1S/C6H13ClS/c1-2-5-8-6-3-4-7/h2-6H2,1H3 |

InChI Key |

HLNCNJLUHNYBBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Strategies for Carbon-Sulfur Bond Formation in Halogenated Thioethers

The creation of the C-S bond is the cornerstone of synthesizing thioethers. For halogenated thioethers like "Propane, 1-chloro-3-(propylthio)-", the challenge lies in achieving selective monosubstitution to avoid the formation of symmetrical dithioethers.

Nucleophilic substitution remains a primary and robust method for thioether synthesis. This involves the reaction of a sulfur-based nucleophile with an alkyl halide.

The reaction between an alkyl halide and a thiolate anion is a classic and widely used method for forming thioethers, often referred to as the Williamson ether synthesis analogue for sulfur. justia.com Thiolates are excellent nucleophiles, and because they are less basic than their alkoxide counterparts, SN2 reactions are favored over elimination reactions. justia.com

For the synthesis of "Propane, 1-chloro-3-(propylthio)-", a plausible route involves the reaction of a dihalogenated propane (B168953) with a propanethiolate salt. A common starting material is 1-bromo-3-chloropropane, which allows for selective reaction at the more reactive carbon-bromine bond. quora.com The thiolate, typically sodium or potassium propanethiolate, is prepared by deprotonating propanethiol with a suitable base like sodium hydride or sodium hydroxide.

The reaction proceeds as follows: Step 1: Formation of the thiolate CH₃CH₂CH₂SH + NaH → CH₃CH₂CH₂S⁻Na⁺ + H₂

Step 2: Nucleophilic substitution CH₃CH₂CH₂S⁻Na⁺ + BrCH₂CH₂CH₂Cl → CH₃CH₂CH₂SCH₂CH₂CH₂Cl + NaBr

Using a dihalide like 1,3-dichloropropane (B93676) is also feasible, though it may require more carefully controlled conditions to favor monosubstitution. prepchem.com The use of phase-transfer catalysts can facilitate this reaction, especially when dealing with different phases. google.com

Table 1: Nucleophilic Substitution Reaction Parameters

| Alkyl Halide | Nucleophile | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1-Bromo-3-chloropropane | Sodium propanethiolate | None | Ethanol | Room Temp. - Reflux | Good |

Note: This table represents typical conditions for analogous reactions.

One-pot syntheses offer advantages in terms of efficiency and reduced waste by combining multiple reaction steps in a single vessel. Several one-pot methods have been developed for the synthesis of alkyl sulfides.

One such approach involves the in situ generation of the thiolate from a disulfide, followed by reaction with an alkyl halide. For instance, aryl disulfides can be cleaved with a reducing agent like rongalite in the presence of a base, and the resulting thiolate can then react with an alkyl halide. nih.gov A similar principle could be applied to dialkyl disulfides.

Another versatile one-pot method starts with thiourea, which is first alkylated to form an isothiouronium salt. This intermediate is then hydrolyzed to generate the thiol in situ, which can subsequently react with a second alkylating agent. eduncle.comdoubtnut.com This avoids the direct handling of volatile and odorous thiols.

A hypothetical one-pot synthesis of "Propane, 1-chloro-3-(propylthio)-" could involve the reaction of 1,3-dichloropropane with dipropyl disulfide under reducing conditions or via a thiourea-based route.

In recent years, photocatalysis has emerged as a powerful and green tool for forming carbon-heteroatom bonds under mild conditions. quora.comresearchgate.net These reactions often proceed via radical intermediates generated through single-electron transfer (SET) processes involving a photocatalyst excited by visible light. beilstein-journals.orgresearchgate.net

The photocatalytic synthesis of thioethers can be achieved through a radical thiol-ene reaction, where a thiyl radical adds across an alkene. beilstein-journals.org While not directly applicable to the synthesis from a saturated precursor like 1,3-dichloropropane, it highlights an alternative strategy if an unsaturated precursor like allyl chloride were used, followed by subsequent hydrochlorination.

More relevantly, photocatalytic methods have been developed for the cross-coupling of thiols with alkyl or aryl halides. nih.gov For example, a dual-catalytic system using an organic photocatalyst can promote the coupling of thiols and bromoalkynes. nih.gov While specific protocols for simple chloroalkyl sulfides are less common, the general principle of generating a thiyl radical photocatalytically, which then engages with an alkyl halide, presents a potential, modern synthetic route.

The notoriously foul odor of thiols has driven the development of synthetic methods that utilize odorless thiol surrogates. nih.gov These reagents generate the required sulfur nucleophile in situ, improving laboratory conditions.

Xanthates (ROCS₂K) are stable, low-cost, and odorless compounds that serve as excellent thiol surrogates. nih.govchegg.com They can be readily prepared from an alcohol and carbon disulfide. wikipedia.org The reaction of an alkyl halide with a potassium alkyl xanthate in a solvent like DMSO at elevated temperatures can produce symmetrical or unsymmetrical thioethers. nih.gov

This method involves the nucleophilic attack of the xanthate on the alkyl halide, followed by a series of steps that ultimately yield the thioether. This approach has been successfully applied to the synthesis of various dialkyl thioethers from alkyl chlorides. nih.gov

For the synthesis of "Propane, 1-chloro-3-(propylthio)-", one could envision the reaction of 1,3-dichloropropane with potassium propylxanthate. The reaction would need to be controlled to favor monosubstitution.

Table 2: Thiol-Free Synthesis of Thioethers using Xanthates

| Alkyl Halide Substrate | Xanthate Reagent | Solvent | Temperature | Outcome |

|---|

Note: This table is based on general findings for the synthesis of dialkyl thioethers using this method.

Thiol-Free Reagents in Alkyl Thioether Preparation

Green Chemistry Principles in Organosulfide Synthesis

The synthesis of organosulfur compounds, including "Propane, 1-chloro-3-(propylthio)-", is increasingly being evaluated through the lens of green chemistry. This framework promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several of the twelve principles of green chemistry are particularly relevant to organosulfide synthesis.

Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all materials used in the process into the final product. acs.org Synthetic routes that proceed via addition reactions are inherently more atom-economical than substitution reactions, which generate byproducts. For instance, the synthesis of polysulfides via the inverse vulcanization of elemental sulfur and an alkene is entirely atom-economical, as all starting materials are incorporated into the polymer product. rsc.org In contrast, the conversion of an alcohol to a chloride using the Appel reaction has a lower atom economy due to the formation of triphenylphosphine (B44618) oxide and chloroform (B151607) as byproducts. wikipedia.org

Use of Renewable Feedstocks and Waste Valorization : A key goal of green chemistry is to use starting materials that are renewable rather than depletable. youtube.com In sulfur chemistry, this has led to innovative uses for elemental sulfur. Vast quantities of sulfur are generated annually as a byproduct of petroleum refining. rsc.org Viewing this sulfur not as waste but as a valuable chemical feedstock aligns with green chemistry principles. rsc.org Research into inverse vulcanization, which copolymerizes this elemental sulfur with renewable alkenes derived from biological sources, exemplifies this approach to create useful polymers from waste and renewable resources. rsc.org

Safer Solvents and Reaction Conditions : Green chemistry advocates for avoiding or replacing hazardous solvents with safer alternatives. acs.orgyoutube.com Many traditional organic reactions require volatile organic solvents. Efforts in green organosulfur chemistry focus on performing reactions under solvent-free conditions or in more benign media like water. rsc.orgnih.gov For example, the inverse vulcanization process is typically solvent-free, using the comonomers themselves as the reaction medium. rsc.org Additionally, developing reactions that can be run at ambient temperature and pressure reduces energy consumption, another core principle. youtube.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times, minimizing waste. youtube.com In organosulfide synthesis, the development of efficient and recyclable catalysts is a major focus. For instance, a catalyst of 3-(propylthio)propane-1-sulfonic acid immobilized on magnetic nanoparticles has been developed for the one-pot synthesis of various heterocyclic compounds under solvent-free conditions, demonstrating the potential for reusable catalysts in sulfur chemistry. nih.govnih.gov

By integrating these principles, chemists can develop more sustainable and environmentally responsible methods for the synthesis of "Propane, 1-chloro-3-(propylthio)-" and other valuable organosulfur compounds.

Reaction Mechanisms and Reactivity Studies

Mechanistic Pathways of Nucleophilic Substitution at Carbon-Halogen Bonds

The polar carbon-chlorine bond in Propane (B168953), 1-chloro-3-(propylthio)- makes the carbon atom electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution reactions involving this compound can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms. uci.edulibretexts.org The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and, most significantly in this case, the presence of the neighboring sulfur atom.

The concerted S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center. pearson.comlibretexts.org In contrast, the S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate, which can then be attacked by the nucleophile from either side, often leading to racemization. uci.edulibretexts.org

A key feature of the reactivity of Propane, 1-chloro-3-(propylthio)- is the potential for neighboring group participation (NGP) by the sulfur atom. wikipedia.orglibretexts.org The sulfur atom, with its lone pairs of electrons, can act as an internal nucleophile. This phenomenon, also known as anchimeric assistance, can significantly accelerate the rate of reaction and alter the stereochemical outcome. wikipedia.orgspcmc.ac.in

The mechanism involves the sulfur atom attacking the electrophilic carbon bearing the chlorine atom, displacing the chloride ion in an intramolecular S(_N)2 reaction. This results in the formation of a cyclic sulfonium (B1226848) ion intermediate. libretexts.orgspcmc.ac.in The external nucleophile then attacks this strained, three-membered ring intermediate. This second step is also an S(_N)2 reaction, which opens the ring. spcmc.ac.in

Table 1: Comparison of Nucleophilic Substitution Mechanisms

| Feature | S(_N)2 Mechanism (External Nucleophile) | Neighboring Group Participation (Internal Nucleophile) |

| Mechanism | One-step, concerted | Two-step, via cyclic intermediate |

| Intermediate | Transition state | Cyclic sulfonium ion libretexts.orgspcmc.ac.in |

| Kinetics | Second-order (rate = k[Substrate][Nu]) libretexts.org | First-order (rate = k[Substrate]) researchgate.net |

| Stereochemistry | Inversion of configuration libretexts.org | Retention of configuration spcmc.ac.in |

| Reaction Rate | Standard rate | Significantly accelerated wikipedia.org |

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the thioether group of Propane, 1-chloro-3-(propylthio)- is susceptible to oxidation. This process can yield two primary products: sulfoxides and, upon further oxidation, sulfones. masterorganicchemistry.comresearchgate.net A variety of oxidizing agents can be employed for this transformation, and the choice of reagent and reaction conditions determines the selectivity of the product. organic-chemistry.orgorganic-chemistry.org

The oxidation of the thioether first produces the corresponding sulfoxide (B87167), Propane, 1-chloro-3-(propylsulfinyl)-. Careful control of reaction conditions, such as temperature, time, and the stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone. mdpi.com Common reagents for selective oxidation to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in a solvent like glacial acetic acid. mdpi.com

Further oxidation of the sulfoxide yields the sulfone, Propane, 1-chloro-3-(propylsulfonyl)-. Stronger oxidizing agents or more forcing conditions will favor the formation of the sulfone. organic-chemistry.org Reagents like excess hydrogen peroxide, peroxyacids (e.g., m-CPBA), or permanganates are effective for converting sulfides directly to sulfones. masterorganicchemistry.comorganic-chemistry.org

Table 2: Oxidizing Agents for Thioether Transformation

| Oxidizing Agent | Typical Product | Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | Room Temperature | mdpi.com |

| Sodium Hypochlorite (NaOCl) | Sulfoxide/Sulfone | pH 7.4, 37 °C | nih.govacs.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | Standard Conditions | masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄) | Sulfone | Heterogeneous or solvent-free | organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) / NaBrO₃ | Sulfoxide | Silica gel support | organic-chemistry.org |

The mechanism of thioether oxidation generally involves the nucleophilic sulfur atom attacking the electrophilic oxygen of the oxidizing agent. For instance, with hydrogen peroxide, the oxidation is thought to involve an electrophilic attack of a peroxide oxygen on the sulfide's sulfur atom. mdpi.com

Kinetic studies have shown significant differences in reaction rates depending on the oxidant. The oxidation of thioethers by hydrogen peroxide under near-physiological conditions is typically very slow, with half-lives potentially lasting hundreds of hours. nih.govacs.org In contrast, oxidation by hypochlorite is extremely rapid, with rate constants several orders of magnitude higher. nih.govacs.org The mechanism of oxidation by hydroxyl radicals has also been studied, highlighting the role of molecular oxygen in the formation of sulfoxides. acs.org

Elimination Reactions: Dehydrohalogenation Pathways

In the presence of a strong, non-nucleophilic base, Propane, 1-chloro-3-(propylthio)- can undergo an elimination reaction, specifically dehydrohalogenation. This reaction involves the removal of the chlorine atom and a proton from an adjacent carbon atom, resulting in the formation of an alkene. savemyexams.comsavemyexams.com

The reaction is typically carried out by heating the haloalkane with a strong base, such as potassium hydroxide (KOH), dissolved in an anhydrous solvent like ethanol. savemyexams.comphysicsandmathstutor.com Under these conditions, the hydroxide or alkoxide ion acts as a base rather than a nucleophile, abstracting a β-hydrogen (a hydrogen on the carbon adjacent to the one bonded to the halogen). physicsandmathstutor.com The mechanism proceeds as the base removes the proton, the electron pair from the C-H bond shifts to form a pi bond between the carbons, and the chloride ion is simultaneously expelled. physicsandmathstutor.com This pathway competes with nucleophilic substitution, and the choice of a bulky base and a non-aqueous solvent favors elimination. chegg.comquora.com

Radical Reactions Involving Carbon-Chlorine Bonds

The carbon-chlorine bond can also undergo homolytic cleavage to initiate radical reactions. This process, known as homolysis, involves the equal division of the two electrons in the covalent bond between the carbon and chlorine atoms, generating a carbon radical and a chlorine radical. wikipedia.orgvedantu.com This bond fission typically requires an input of energy, such as heat or ultraviolet (UV) light. chemistrysteps.comyoutube.com

The initiation step generates highly reactive radical species. libretexts.org The resulting carbon radical can then participate in a series of propagation steps, such as reacting with other molecules to form new bonds and generate new radicals. youtube.commasterorganicchemistry.com For example, it could abstract a hydrogen atom from another molecule or react with a diatomic molecule like Cl₂. libretexts.org The reaction concludes with termination steps, where two radicals combine to form a stable, non-radical product. youtube.com The bond dissociation energy, which is the energy required for homolytic cleavage, is a key factor in these reactions. wikipedia.orgnsf.gov

Computational Insights into Reaction Pathways and Transition States

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions at a molecular level. For a molecule like Propane, 1-chloro-3-(propylthio)-, theoretical calculations can map out potential energy surfaces, identify transition states, and predict the feasibility of various reaction pathways. These insights are crucial for understanding its reactivity, stability, and potential transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for studying the mechanisms of organic reactions. In a hypothetical DFT study of Propane, 1-chloro-3-(propylthio)-, various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) would be employed to model the electronic structure of the molecule.

Such investigations would typically focus on several key reactive sites: the carbon-chlorine bond, the sulfur atom with its lone pairs of electrons, and the propyl chains. DFT calculations would be used to explore potential reactions such as nucleophilic substitution at the chlorinated carbon, oxidation at the sulfur atom, or elimination reactions.

The process of a DFT mechanistic investigation involves:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state (TS) structure for each proposed elementary reaction step. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is identified, an IRC calculation is performed to confirm that it connects the intended reactants and products on the potential energy surface.

For Propane, 1-chloro-3-(propylthio)-, a DFT study could, for instance, model its reaction with a nucleophile. The calculations would reveal whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 pathway by locating the respective transition states and intermediates and calculating their energies.

From the energies obtained through DFT calculations, crucial thermodynamic and kinetic parameters can be derived to provide a quantitative understanding of the reaction.

Thermodynamic Parameters: The relative energies of the optimized structures of reactants, products, and intermediates allow for the calculation of key thermodynamic quantities:

Enthalpy of Reaction (ΔH): This indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). It is calculated from the difference in the electronic energies, including zero-point vibrational energy (ZPVE) corrections and thermal corrections.

Gibbs Free Energy of Reaction (ΔG): This is the ultimate determinant of a reaction's spontaneity under constant temperature and pressure. It includes both enthalpic and entropic (ΔS) contributions. A negative ΔG indicates a spontaneous reaction.

A hypothetical analysis of a reaction involving Propane, 1-chloro-3-(propylthio)- would involve computing these values to predict the position of the chemical equilibrium.

Kinetic Parameters: The energy of the transition state relative to the reactants determines the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). This is the energy barrier that must be overcome for the reaction to occur and is the primary determinant of the reaction rate.

Activation Energy (ΔG‡): A higher activation energy corresponds to a slower reaction rate. By comparing the activation energies of competing reaction pathways, the most likely mechanism can be identified.

Rate Constants (k): Using Transition State Theory (TST), the rate constant for a reaction can be estimated from the Gibbs free energy of activation.

The following interactive data tables illustrate the types of data that would be generated from a computational study of a hypothetical reaction of Propane, 1-chloro-3-(propylthio)-, such as a nucleophilic substitution.

Table 1: Calculated Thermodynamic Parameters for a Hypothetical Reaction of Propane, 1-chloro-3-(propylthio)-

| Reaction Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| Pathway A (e.g., SN2) | -25.0 | -5.2 | -23.5 |

| Pathway B (e.g., Elimination) | -15.3 | +10.1 | -18.3 |

Note: These are illustrative values for a hypothetical reaction at 298.15 K.

Table 2: Calculated Kinetic Parameters for a Hypothetical Reaction of Propane, 1-chloro-3-(propylthio)-

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Relative Rate Constant (krel) |

| Pathway A (e.g., SN2) | 22.5 | 1.00 |

| Pathway B (e.g., Elimination) | 28.0 | 0.001 |

Note: These are illustrative values for a hypothetical reaction at 298.15 K. The relative rate constant is calculated with respect to the fastest pathway.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in "Propane, 1-chloro-3-(propylthio)-" can be elucidated.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Due to the limited availability of specific experimental NMR data for "Propane, 1-chloro-3-(propylthio)-", a predictive analysis based on the well-characterized and structurally similar compound, Propyl sulfide (B99878) (also known as dipropyl sulfide), provides valuable insights. The presence of the electronegative chlorine atom in "Propane, 1-chloro-3-(propylthio)-" is expected to significantly influence the chemical shifts of the adjacent protons and carbons compared to propyl sulfide.

¹H NMR Spectroscopy: In propyl sulfide, the protons on the carbons adjacent to the sulfur atom typically appear as a triplet at approximately 2.5 ppm. The methylene (B1212753) protons further from the sulfur resonate around 1.6 ppm, and the terminal methyl protons appear as a triplet near 1.0 ppm. For "Propane, 1-chloro-3-(propylthio)-", the following are expected:

The protons on the carbon bearing the chlorine atom (C1) would be the most deshielded, likely resonating as a triplet in the range of 3.5-3.7 ppm.

The protons on the carbon adjacent to the sulfur on the propylthio group would be expected around 2.5-2.7 ppm.

The central methylene protons of both the chloro- and propyl- chains would exhibit complex overlapping signals in the 1.7-2.1 ppm region.

The terminal methyl protons of the propylthio group would appear as a triplet at approximately 1.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone. For propyl sulfide, the carbons alpha to the sulfur atom resonate around 34 ppm, the beta carbons around 23 ppm, and the terminal methyl carbons at about 13 ppm. In "Propane, 1-chloro-3-(propylthio)-", the introduction of the chlorine atom would lead to the following predicted shifts:

The carbon atom bonded to chlorine (C1) would be significantly shifted downfield to approximately 45 ppm.

The carbon alpha to the sulfur on the propylthio group would be around 32-34 ppm.

The remaining methylene and methyl carbons would have shifts comparable to those in propyl sulfide.

| Compound | Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| Propane (B168953), 1-chloro-3-(propylthio)- | Cl-CH₂- | ~3.5 - 3.7 (t) | ~45 |

| -CH₂-CH₂-Cl | ~1.9 - 2.1 (m) | ~30 | |

| -S-CH₂-CH₂- | ~2.5 - 2.7 (t) | ~32 | |

| -CH₂-CH₃ | ~1.0 (t) | ~13 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR and Raman spectra of "Propane, 1-chloro-3-(propylthio)-" would be characterized by the vibrational modes of its constituent bonds.

Infrared (IR) Spectroscopy:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups.

C-H Bending: Characteristic bending vibrations for the CH₂ and CH₃ groups would appear in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

C-Cl Stretching: A distinct absorption band in the 650-850 cm⁻¹ range, indicative of the carbon-chlorine bond. The exact position would be sensitive to the conformation of the molecule.

C-S Stretching: A weaker absorption in the 600-800 cm⁻¹ region, characteristic of the carbon-sulfur single bond. This peak may overlap with the C-Cl stretch, potentially requiring deconvolution for precise assignment.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S and S-S (if any impurities are present) bonds often give rise to strong Raman signals, even if their IR absorptions are weak. The C-Cl stretch would also be Raman active.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 (Strong) | 2850-3000 (Strong) |

| C-H (CH₂) | Bending (Scissoring) | 1470-1430 (Medium) | 1470-1430 (Medium) |

| C-H (CH₃) | Bending (Asymmetric) | ~1460 (Medium) | ~1460 (Medium) |

| C-Cl | Stretching | 650-850 (Medium-Strong) | 650-850 (Strong) |

| C-S | Stretching | 600-800 (Weak-Medium) | 600-800 (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. For "Propane, 1-chloro-3-(propylthio)-", with a molecular formula of C₆H₁₃ClS, the expected monoisotopic mass is approximately 152.04 g/mol . The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, would result in a characteristic M+2 peak in the mass spectrum.

The fragmentation of "Propane, 1-chloro-3-(propylthio)-" under electron ionization (EI) would likely proceed through several pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for sulfides. This could lead to the formation of ions such as [CH₂(CH₂)₂S(CH₂)₃]⁺ or [CH₃CH₂CH₂S]⁺.

Cleavage of the C-Cl bond: Loss of a chlorine radical would generate a carbocation at m/z 117.

Cleavage of the C-S bond: Fragmentation at the C-S bonds could lead to ions corresponding to the propyl group [CH₃CH₂CH₂]⁺ (m/z 43) and the chloropropyl group [ClCH₂CH₂CH₂]⁺ (m/z 77).

McLafferty-type rearrangements: Hydrogen rearrangement followed by fragmentation could also occur.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for detecting and characterizing reactive intermediates in solution. rsc.org In studies involving reactions of "Propane, 1-chloro-3-(propylthio)-", such as nucleophilic substitution at the carbon bearing the chlorine, ESI-MS could be employed to identify and study transient species like sulfonium (B1226848) ions or other charged intermediates. researchgate.netnih.gov The ability to directly sample from a reaction mixture allows for real-time monitoring of the reaction progress and the identification of short-lived, low-concentration species that are critical to understanding the reaction mechanism. nih.gov

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152/154 | [C₆H₁₃ClS]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₆H₁₃S]⁺ | Loss of ˙Cl |

| 77/79 | [C₃H₆Cl]⁺ | Cleavage of C-S bond |

| 75 | [CH₃CH₂CH₂S]⁺ | Alpha-cleavage |

| 43 | [CH₃CH₂CH₂]⁺ | Cleavage of C-S bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated alkyl sulfides typically exhibit weak absorptions in the UV region corresponding to n → σ* transitions of the non-bonding electrons on the sulfur atom. masterorganicchemistry.com Simple alkyl chlorides also show n → σ* transitions, but these are generally at shorter wavelengths (below 200 nm) and are often not observed with standard instruments. libretexts.org

For "Propane, 1-chloro-3-(propylthio)-", the UV-Vis spectrum is expected to be dominated by the thioether chromophore. A weak absorption band would be anticipated in the region of 210-230 nm, corresponding to the n → σ* transition of the sulfur lone pair electrons. The presence of the chloro group is unlikely to significantly shift this absorption into the visible region. utoronto.ca

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Thioether (-S-) | n → σ | ~210 - 230 | Low |

| Alkyl Chloride (-Cl) | n → σ | <200 | Low |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "Propane, 1-chloro-3-(propylthio)-" can be obtained in a crystalline form, single-crystal XRD analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths (C-C, C-H, C-S, C-Cl) and angles, confirming the molecular geometry.

Conformation: The preferred conformation of the propyl and chloropropyl chains in the solid state.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions or van der Waals forces.

While no published crystal structure for "Propane, 1-chloro-3-(propylthio)-" is currently available, studies on related long-chain alkyl sulfates and sulfonates have shown that these types of molecules often adopt layered structures in the solid state, with the alkyl chains arranging in a regular, often tilted, fashion. acs.orgacs.orgwhiterose.ac.uk It is plausible that "Propane, 1-chloro-3-(propylthio)-" would exhibit similar packing behavior, driven by the optimization of van der Waals interactions between the alkyl chains. researchgate.netgeologyscience.ru

Advanced Spectroscopic Techniques for Organohalide and Organosulfur Systems

The comprehensive characterization of complex molecules such as those containing both organohalide and organosulfur functionalities often requires the application of advanced spectroscopic techniques. While standard methods like NMR and mass spectrometry provide foundational structural information, techniques capable of probing the specific electronic and reactive nature of the C-Cl and C-S bonds are critical for a deeper understanding. These methods are particularly vital for studying transient species, such as radical intermediates, which can be pivotal in the chemical reactivity and degradation pathways of these compounds. nih.govresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy, for example, is a powerful and unique tool for the direct detection and characterization of paramagnetic species, which are key intermediates in many reaction mechanisms involving organosulfur and organohalide compounds. bruker.comrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or atoms containing one or more unpaired electrons. unibo.it Such species, known as paramagnetic species, include free radicals, which are often formed as short-lived intermediates in chemical reactions. researchgate.net The fundamental principle of EPR involves subjecting a sample to a strong magnetic field and microwave radiation. The magnetic field causes the unpaired electron's spin to align in one of two energy states. The absorption of microwave radiation induces transitions between these spin states, generating a characteristic EPR spectrum. unibo.it Analysis of this spectrum, particularly its g-values and hyperfine splitting patterns, can provide detailed information about the electronic structure, identity, and environment of the radical species. bruker.comunibo.it

In the context of "Propane, 1-chloro-3-(propylthio)-", EPR spectroscopy is an invaluable tool for investigating potential radical intermediates formed through homolytic bond cleavage. Such cleavage could occur at the C-S, S-C, or C-Cl bonds under conditions such as UV irradiation or thermal stress.

Research Findings from Analogous Systems:

Thiyl Radicals (RS•): The photolysis of organosulfur compounds like thiols and disulfides is known to generate thiyl radicals (RS•). researchgate.netcdnsciencepub.com EPR studies on the n-propyl thiyl radical, an analogue to the sulfur-containing moiety of the target compound, have been conducted. cdnsciencepub.com Organosulfur radicals exhibit characteristic EPR spectra with significant g-value anisotropy, often referred to as a "sulfur pattern," due to the large spin-orbit coupling of the sulfur atom. cdnsciencepub.com This anisotropy results in spectra with three principal g-values (g_x, g_y, g_z), which provide information about the radical's geometry.

Carbon-Centered and Other Radicals: Cleavage of the C-Cl bond or C-H bonds in the propyl chains could lead to the formation of carbon-centered radicals. The reaction of chloroethyl sulfides, which are structurally related organohalide sulfides, has been studied using EPR in conjunction with spin trapping. nih.gov Spin trapping is a critical technique where a short-lived, highly reactive radical reacts with a "spin trap" molecule to form a much more stable radical adduct. nih.govmdpi.com The EPR spectrum of this persistent adduct can then be easily measured, and its hyperfine splitting constants can be used to identify the original, transient radical. nih.govnih.gov For instance, the spin trap α-phenyl-N-tert-butylnitrone (PBN) has been used to detect radical intermediates in reactions involving chloroethyl sulfides. nih.gov

The potential radical species that could be generated from "Propane, 1-chloro-3-(propylthio)-" and studied by EPR include the propylthiyl radical (CH₃CH₂CH₂S•), chloropropyl radical (•CH₂CH₂CH₂Cl), and various other carbon-centered radicals resulting from hydrogen abstraction. The specific g-values and hyperfine coupling constants obtained from an EPR experiment would allow for the unambiguous identification of these intermediates, shedding light on reaction mechanisms and degradation pathways.

Interactive Data Table: Representative EPR Data for Related Radical Species

The following table presents typical EPR parameters for radical types relevant to the study of "Propane, 1-chloro-3-(propylthio)-". These values are derived from studies on analogous compounds and spin adducts.

| Radical Type | Parent Compound/System | g-Values | Hyperfine Coupling Constants (mT) | Reference |

| n-Propyl Thiyl Radical | n-Propyl Mercaptan | g₁=2.058, g₂=2.027, g₃=2.002 | Not reported | cdnsciencepub.com |

| PBN Spin Adduct | Butyl 2-chloroethyl sulfide + PBN | Not reported | a_N = 1.45, a_βH = 0.225 | nih.gov |

| Selenium Radical | Aliphatic/Aromatic Selenides | g⊥=2.08, g_∥=2.12 | Not reported | aip.org |

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of "Propane, 1-chloro-3-(propylthio)-". These methods allow for the prediction of molecular geometry, orbital energies, and the distribution of electron density, which are key determinants of chemical reactivity.

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules like "Propane, 1-chloro-3-(propylthio)-", which contains a flexible alkyl chain and atoms from the second and third periods (chlorine and sulfur), a careful selection is necessary to balance computational cost with accuracy.

A common and effective approach for such molecules involves Density Functional Theory (DFT), with the B3LYP functional being a popular choice due to its proven performance in predicting the geometries and energies of a wide range of organic compounds. acs.orgresearchgate.net To adequately describe the electron distribution around the chlorine and sulfur atoms, which have more electrons and diffuse orbitals than first-row elements, Pople-style basis sets with polarization and diffuse functions are typically employed. For instance, the 6-311+G(d,p) basis set provides a good compromise, incorporating polarization functions on all atoms (d on heavy atoms, p on hydrogens) and diffuse functions on heavy atoms to better model lone pairs and potential anionic character.

For more demanding applications requiring higher accuracy, such as the precise determination of reaction energetics, composite methods like the Complete Basis Set (CBS) methods (e.g., CBS-QB3) can be utilized. These methods extrapolate to the complete basis set limit through a series of calculations at different levels of theory and with varying basis sets, yielding highly accurate thermodynamic data.

Table 1: Representative Levels of Theory and Basis Sets for "Propane, 1-chloro-3-(propylthio)-"

| Level of Theory | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Initial geometry optimizations and vibrational frequency calculations. |

| B3LYP | 6-311+G(d,p) | Refined geometry, electronic properties (FMO, ESP), and reaction pathway analysis. acs.orgresearchgate.net |

| MP2 | cc-pVTZ | Higher accuracy electron correlation for energy calculations. |

| CBS-QB3 | N/A (Composite Method) | High-accuracy thermochemical data (e.g., bond dissociation energies). |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energies and spatial distributions of these orbitals in "Propane, 1-chloro-3-(propylthio)-" dictate its behavior as an electrophile or nucleophile.

The HOMO is expected to be localized primarily on the sulfur atom, reflecting its lone pairs of electrons. This makes the sulfur atom the principal site for nucleophilic attack. The energy of the HOMO is indicative of the molecule's ability to donate electrons; a higher HOMO energy corresponds to greater nucleophilicity.

Conversely, the LUMO is anticipated to be centered on the anti-bonding σ* orbital of the C-Cl bond. This distribution makes the carbon atom attached to the chlorine the primary electrophilic site, susceptible to nucleophilic substitution reactions. The energy of the LUMO reflects the molecule's ability to accept electrons; a lower LUMO energy indicates greater electrophilicity.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a crucial parameter for assessing the molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties for "Propane, 1-chloro-3-(propylthio)-" (Illustrative Values)

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -9.5 | Sulfur lone pairs | Nucleophilic center |

| LUMO | +1.2 | C-Cl σ* orbital | Electrophilic center |

| HOMO-LUMO Gap | 10.7 | N/A | Moderate kinetic stability |

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net This analysis is invaluable for predicting sites of non-covalent interactions and electrophilic/nucleophilic attack.

For "Propane, 1-chloro-3-(propylthio)-", the ESP surface is expected to show distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the sulfur and chlorine atoms due to their lone pairs. These areas are attractive to electrophiles.

Positive Potential (Blue): Regions of low electron density, particularly on the hydrogen atoms and, significantly, on the carbon atom bonded to the chlorine. This positive region on the carbon atom further confirms its susceptibility to nucleophilic attack. A region of positive potential, known as a σ-hole, may also be present on the halogen atom, which can participate in halogen bonding. semanticscholar.orgrsc.org

The ESP surface complements FMO analysis by providing a more complete picture of the molecule's electrostatic landscape, which governs long-range interactions.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org Calculating the BDEs for the various bonds in "Propane, 1-chloro-3-(propylthio)-" helps to identify the weakest bond and predict the most likely fragmentation pathways in chemical reactions or under thermal stress.

Computational methods, particularly high-accuracy composite methods, can provide reliable BDE values. These calculations are crucial for understanding reaction mechanisms, thermal stability, and potential degradation pathways.

Table 3: Predicted Bond Dissociation Energies for "Propane, 1-chloro-3-(propylthio)-" (Illustrative Values)

| Bond | Predicted BDE (kcal/mol) | Implication |

| CH₂-Cl | ~81 | Relatively strong, but a primary site for heterolytic cleavage in substitution reactions. msu.edu |

| CH₂-S | ~73 | Likely the weakest bond, suggesting potential for radical formation at this site. acs.org |

| S-CH₂CH₂CH₃ | ~74 | Similar in strength to the other C-S bond. |

| C-H (propyl) | ~98-100 | Stronger than C-S and C-Cl bonds. |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule within a larger system, such as in a solvent or interacting with other molecules. amanote.comfigshare.com

MD simulations for "Propane, 1-chloro-3-(propylthio)-" would involve placing the molecule in a simulation box with a chosen solvent (e.g., water, an organic solvent) and calculating the forces between all atoms over time. This allows for the observation of:

Solvation: How solvent molecules arrange around the solute, and the energetics of this process.

Conformational Dynamics: The flexibility of the alkyl chains and the preferred conformations of the molecule in solution.

Intermolecular Interactions: The nature and lifetime of interactions with other molecules, including hydrogen bonds (if applicable), van der Waals forces, and dipole-dipole interactions. For example, MD simulations could explore the potential for halogen bonding between the chlorine atom of one molecule and the sulfur atom of another. researchgate.net

These simulations provide a dynamic picture of the molecule's behavior that is not accessible through static quantum chemical calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. wikipedia.org For "Propane, 1-chloro-3-(propylthio)-" and related compounds, QSAR can be a powerful tool for predictive research.

A QSAR study would typically involve:

Data Set Compilation: Gathering a series of structurally related compounds with measured activity (e.g., toxicity, enzyme inhibition).

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that encode its structural, electronic, and physicochemical properties. These can include parameters derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment), as well as topological and constitutional descriptors.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the descriptors with the observed activity. acs.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For halogenated and sulfur-containing compounds, QSAR models have been developed to predict properties such as toxicity and environmental fate. nih.govnih.gov A QSAR model incorporating "Propane, 1-chloro-3-(propylthio)-" could be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of compounds with desired properties while minimizing undesirable effects.

Applications in Advanced Organic Synthesis and Materials Science

Propane (B168953), 1-chloro-3-(propylthio)- as a Building Block for Complex Organic Molecules

The presence of a terminal chloro group provides a reactive site for nucleophilic substitution, while the internal thioether linkage can be involved in coordination, oxidation, or further alkylation. This duality allows for its incorporation into larger, more complex molecules through sequential and controlled reaction pathways.

While specific FDA-approved drugs or registered agrochemicals directly synthesized from Propane, 1-chloro-3-(propylthio)- are not prominently documented in public literature, its structural motifs are highly relevant to the construction of bioactive molecules. Chloro-containing compounds are significant in pharmaceuticals, with over 250 FDA-approved drugs featuring a chlorine atom. nih.gov The alkyl chloride handle in Propane, 1-chloro-3-(propylthio)- allows for its facile attachment to scaffolds containing nucleophilic groups such as amines, alcohols, or thiols, a common strategy in drug discovery to build and diversify candidate molecules. nih.gov

The thioether moiety is also a key component in various biologically active compounds. The sulfur atom can engage in important hydrogen bonding and coordination interactions within biological targets. Furthermore, related structures such as 1-chloro-3-(2-propynyloxy)-2-propanol have been synthesized and screened for pharmacological activity, highlighting the utility of chloropropyl building blocks in medicinal chemistry. nih.gov The title compound serves as a trifunctional synthon where the propyl group, thioether sulfur, and chloride each offer points for modification or interaction, making it a potentially valuable intermediate for creating libraries of compounds for screening. For instance, substitution of the chloride with an amine could lead to thioether-containing aminopropane derivatives, a structural feature present in various pharmacophores.

Table 1: Potential Reactions for Pharmaceutical/Agrochemical Intermediate Synthesis

| Reaction Type | Reactant | Potential Product Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amine (R₂NH) | 1-Amino-3-(propylthio)propane derivative | Building blocks for APIs |

| Nucleophilic Substitution | Phenol (ArOH) | 1-Aryloxy-3-(propylthio)propane derivative | Access to ether linkages found in many drugs |

| Nucleophilic Substitution | Thiol (RSH) | Dithioether derivative | Introduction of additional sulfur-based functionality |

| Oxidation of Thioether | Oxidizing Agent (e.g., H₂O₂) | Sulfoxide (B87167) or Sulfone derivative | Modulating solubility and electronic properties |

The 1-chloro-3-thiopropane backbone of the molecule is an ideal precursor for the synthesis of various sulfur-containing heterocyclic systems. nih.govumich.edu These heterocycles are foundational structures in many areas of chemistry, including pharmaceuticals and materials. The reaction can proceed through several pathways, typically involving the sulfur atom acting as an internal nucleophile or the entire molecule acting as a bifunctional electrophile.

One common application for similar 1-halo-3-thioalkanes is in the construction of six-membered rings like thianes and 1,3-dithianes, or five-membered rings like thiolanes. organic-chemistry.orgorganic-chemistry.org For example, Propane, 1-chloro-3-(propylthio)- could react with a strong base to promote intramolecular cyclization, though the formation of a four-membered thietane (B1214591) ring would be challenging. More practically, it can be used in intermolecular reactions. Reaction with a dithiolic nucleophile in the presence of a base could lead to the formation of larger sulfur-containing macrocycles or rings.

Table 2: Examples of Heterocyclic Systems from Halo-Thioether Precursors

| Precursor Type | Reagent | Resulting Heterocycle | Reaction Type | Reference Concept |

|---|---|---|---|---|

| 1-Halo-3-thioalkane | Dinucleophile (e.g., 1,2-ethanedithiol) | Substituted 1,3-dithiane (B146892) or similar | Intermolecular double substitution | organic-chemistry.org |

| Vinyl Sulfides | π-Nucleophile | Various S-heterocycles | Oxidative C-H activation and cyclization | nih.gov |

| Simple Organic Substrates | Sulfur Monochloride | 1,2-Dithioles, 1,4-Thiazines | One-pot cascade reactions | umich.edu |

Role in Polymer Chemistry and Advanced Materials

The dual functionality of Propane, 1-chloro-3-(propylthio)- also lends itself to applications in polymer science. It can be used as a monomer, a chain-transfer agent, or a post-polymerization modification reagent to introduce thioether functionalities into polymer chains. Sulfur-containing polymers are known for their unique properties, including high refractive indices and resistance to solvents. researchgate.net

A significant application of thioether groups in materials science is the creation of stimuli-responsive polymers. rsc.orgrsc.org Thioethers can be oxidized to more polar sulfoxides and sulfones by reactive oxygen species (ROS) such as hydrogen peroxide. nih.gov This transformation from a relatively hydrophobic thioether to a hydrophilic sulfoxide/sulfone can trigger a phase transition in the polymer. rsc.orgnih.gov

This property is extensively exploited in the biomedical field to design "smart" drug delivery systems. researchgate.net Amphiphilic block copolymers containing a hydrophobic, thioether-rich block can self-assemble into nanoparticles (micelles or polymersomes) in an aqueous environment. nih.gov These nanoparticles can encapsulate drugs. In environments with high levels of ROS, such as inflamed tissues or tumors, the thioether groups are oxidized, the hydrophobic block becomes hydrophilic, and the nanoparticle destabilizes, releasing its drug payload precisely at the target site. rsc.orgrsc.org Propane, 1-chloro-3-(propylthio)- could be used to synthesize monomers for this purpose or be grafted onto existing polymer backbones to impart this ROS-responsive behavior.

Table 3: Properties of Thioether-Based Responsive Polymers

| Polymer System | Stimulus | Response Mechanism | Application | Reference Concept |

|---|---|---|---|---|

| Poly(propylene sulfide)-based block copolymers | Reactive Oxygen Species (H₂O₂) | Oxidation of thioether to sulfoxide/sulfone | Targeted Drug Delivery | nih.gov |

| Thioether-containing PAOx | Oxidation | Hydrophobic-to-hydrophilic transition, micelle destabilization | Biomedical Nanomaterials | rsc.orgresearchgate.net |

| Thioether-based hydrogels | Oxidation | Change in swelling behavior, degradation | Localized Therapy | rsc.org |

Catalysis and Ligand Design

The sulfur atom in the thioether group possesses lone pairs of electrons, enabling it to act as a Lewis base and coordinate to transition metals. This makes thioethers valuable components in the design of ligands for homogeneous catalysis. researchgate.netbohrium.com

Propane, 1-chloro-3-(propylthio)- can serve as a precursor for sophisticated organosulfur ligands. In its simplest form, it can act as a monodentate ligand, binding to a metal center through its sulfur atom. However, its true potential lies in its use for creating polydentate ligands. nih.gov

The reactive chloro- group can be substituted with other donor atoms (e.g., nitrogen, phosphorus, or another sulfur atom) to generate bidentate or tridentate ligands. For example, reaction with diphenylphosphine (B32561) (Ph₂P⁻) would yield a P,S-bidentate ligand. Such mixed-donor ligands (S,X-heterodonor ligands) are of great interest in catalysis because they can create a specific electronic and steric environment around a metal center, influencing the activity and selectivity of catalytic reactions. researchgate.netbohrium.com Thioether-containing ligands have been successfully employed in a variety of metal-catalyzed reactions, including asymmetric allylic substitution, hydrogenation, and cross-coupling reactions. bohrium.comresearchgate.net

Heterogeneous Catalysis Utilizing Functionalized Thioethers

The integration of functionalized thioethers, such as Propane, 1-chloro-3-(propylthio)-, into the framework of heterogeneous catalysis represents a significant advancement in the design of robust and selective catalysts. The thioether moiety, characterized by the sulfur atom's lone electron pairs, serves as an effective anchor or directing group, profoundly influencing the catalytic activity and selectivity of various metallic and non-metallic systems. This has led to the development of novel catalysts for a range of important organic transformations.

A key strategy in this field involves using the thioether group to direct C-H bond functionalization. nih.gov The internal sulfur atom can coordinate with transition metal centers, facilitating the activation of otherwise inert C-H bonds at remote positions. nih.gov This "directing group" strategy enhances the efficiency and controls the regioselectivity of reactions, making it a powerful tool in complex molecule synthesis. nih.govnih.gov Following the desired chemical transformation, the thioether group can often be removed or converted into other useful functional groups, highlighting its utility as a traceless directing group. nih.govnih.gov

Research has expanded to include the use of thioethers in creating highly efficient and recyclable heterogeneous catalysts. A notable example is the development of 3-(propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles ([PTPSA@SiO₂–Fe₃O₄]). nih.gov This system functions as a highly efficient and reusable catalyst for the one-pot, multi-component synthesis of various nitrogen-containing heterocyclic compounds. nih.govrsc.org The catalyst's reusability for up to six cycles without significant loss of activity underscores the practical advantages of immobilizing thioether-based functional groups onto solid supports. rsc.org

Further innovation is seen in the development of supported alloy nanoparticles for thioether metathesis. Researchers have designed a heterogeneous catalyst consisting of gold-palladium (Au-Pd) alloy nanoparticles with a high Au/Pd ratio. rsc.org This design leverages the distinct properties of the metals to facilitate direct thioether metathesis, a reaction with significant potential for the late-stage diversification of complex molecules. rsc.org The gold-diluted palladium ensembles on the nanoparticle surface effectively suppress undesirable side reactions while promoting the desired C–S bond cleavage and reformation. rsc.org

The versatility of thioethers is also demonstrated in the synthesis of phosphine-free manganese complexes featuring thioether–N-heterocyclic carbene (NHC) bidentate ligands. rsc.org These air-stable complexes have proven to be efficient catalysts for the hydrogenation of alkenes and ketones at room temperature with low catalyst loadings, offering a more sustainable alternative to precious metal catalysts. rsc.org

Table 1: Examples of Functionalized Thioether-Based Heterogeneous Catalytic Systems

| Catalyst System | Type of Reaction | Key Research Findings | Reference |

| Thioether-directed Rh(III) catalyst | C-H Alkenylation of Indoles | The thioether group directs the selective formation of 5-membered metallacycle intermediates, allowing for high functional group compatibility. | nih.gov |

| Supported Au–Pd alloy nanoparticles | Thioether Metathesis | Au-diluted Pd ensembles on the nanoparticle surface enable efficient and direct C–S bond metathesis. | rsc.org |

| 3-(propylthio)propane-1-sulfonic acid on magnetic nanoparticles | Multicomponent synthesis of heterocycles | The catalyst is highly efficient, reusable for multiple cycles, and operates under solvent-free conditions. | nih.govrsc.org |

| Thioether–NHC manganese complexes | Hydrogenation of alkenes and ketones | These phosphine-free, air-stable complexes act as efficient catalysts at room temperature with low loadings. | rsc.org |

Environmental Chemical Transformations and Fate

Biotic Degradation Processes and Microbial Activity

The biodegradation of Propane (B168953), 1-chloro-3-(propylthio)- involves the metabolic activities of microorganisms that can transform the compound, potentially leading to its complete mineralization.

Microorganisms play a crucial role in the cycling of sulfur compounds in the environment through oxidation, reduction, and disproportionation reactions. The microbial degradation of organosulfur compounds is an area of active research due to their prevalence as environmental pollutants.

While specific studies on Propane, 1-chloro-3-(propylthio)- are limited, research on related compounds provides valuable insights. The biodegradation of poly(ester-thioether)s has been shown to be influenced by the stereochemistry of the polymer backbone, indicating that the three-dimensional structure of the molecule is a key factor in its susceptibility to microbial attack. In some cases, the enzymatic hydrolysis by lipase (B570770) was found to be a key step in the degradation process.

The microbial metabolism of sulfur can lead to the formation of various intermediates. For example, bacteria have been shown to decompose thioether derivatives, leading to the formation of methylmercaptan. The degradation of organophosphorus compounds, which also contain heteroatoms, has been extensively studied, and the primary degradation step is often catalyzed by a hydrolase enzyme. A similar enzymatic hydrolysis could be involved in the initial breakdown of Propane, 1-chloro-3-(propylthio)-.

Several environmental and chemical factors can influence the rate and pathway of the biodegradation of organosulfur compounds.

Table 2: Factors Influencing Biodegradation of Organosulfur Compounds

| Factor | Influence | Details | Reference |

|---|---|---|---|

| Concentration | High concentrations of organosulfur compounds, such as aromatic sulfides, can be inhibitory to microbial activity under anaerobic conditions. | Inhibition was observed at concentrations ≥5 mmol/L, affecting electron acceptor reduction more than lactate (B86563) oxidation. | |

| Compound Structure | The molecular weight, spatial structure, and type and position of substituents all impact the rate and efficiency of microbial breakdown. | Stereochemistry has been shown to affect the biodegradability of poly(ester-thioether)s. | |

| Environmental Conditions | Factors such as temperature, pH, nutrient availability, and the presence of oxygen can significantly affect microbial degradation rates. | Soil pH can influence the uptake of compounds by microorganisms and enzymatic activity. |

| Microbial Community | The presence of microorganisms with the appropriate metabolic pathways is essential for degradation. | The type of anaerobic condition (methanogenic, sulfate-reducing, or nitrate-reducing) influences the susceptibility of compounds to biodegradation. | |

The presence of other organic compounds can also affect biodegradation. For instance, the degradation of some pollutants is enhanced in the rhizosphere, the soil region around plant roots, due to the metabolic activity of microorganisms stimulated by root exudates.

Environmental Persistence and Pseudo-Persistence of Organochloro Thioethers

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Organochloro compounds, as a class, are known for their potential for persistence. nih.gov For instance, some organochlorine pesticides can have half-lives in soil exceeding 1,000 days. nih.gov However, the persistence of a specific compound like "Propane, 1-chloro-3-(propylthio)-" is influenced by a variety of factors including soil type, temperature, pH, and the presence of microbial populations. nih.gov

The term "pseudo-persistence" is used to describe chemicals that may not be inherently persistent but are continuously or repeatedly introduced into the environment, leading to their prolonged presence.

Data on the persistence of structurally similar compounds can provide an indication of the expected behavior of "Propane, 1-chloro-3-(propylthio)-". For example, the insecticide thiamethoxam, which contains a chloroalkane and a heterocyclic thioether moiety, has a reported half-life of 9 days in soil under tomato crops. nih.gov

Table 1: Environmental Persistence Data for Structurally Related Compounds

| Compound | Environmental Matrix | Half-life (t½) | Reference |

| Thiamethoxam | Soil (under tomato crop) | 9 days | nih.gov |

| Imidacloprid | Sediments | 130-160 days | nih.gov |

| Thiacloprid | Sediments | 28 days | nih.gov |

| 2-Chloroethyl ethyl sulfide (B99878) | Gas-phase (simulated) | 1.34 hours | acs.org |

This table presents data for compounds structurally related to "Propane, 1-chloro-3-(propylthio)-" to provide an indication of potential environmental persistence. Data for the specific target compound is not available.

Characterization of Transformation Products and Metabolites

The transformation of "Propane, 1-chloro-3-(propylthio)-" in the environment is expected to proceed through several key reactions, primarily hydrolysis and oxidation, as well as biodegradation. While direct experimental data for this specific compound is lacking, the likely transformation products can be predicted based on the known chemistry of its functional groups and studies on analogous compounds.

Hydrolysis: The carbon-chlorine bond in "Propane, 1-chloro-3-(propylthio)-" is susceptible to hydrolysis, a reaction with water that cleaves the bond. This abiotic process is a significant degradation pathway for many chloroalkanes. The hydrolysis of "Propane, 1-chloro-3-(propylthio)-" would be expected to yield 3-(propylthio)propan-1-ol and hydrochloric acid. Studies on the analogous compound, 2-chloroethyl ethyl sulfide (CEES), have shown that hydrolysis is a primary degradation pathway, leading to the formation of the corresponding alcohol, 2-hydroxyethyl ethyl sulfide. researchgate.net The hydrolysis of CEES can also involve the formation of sulfonium (B1226848) ion intermediates. acs.org

Oxidation: The thioether sulfur atom in "Propane, 1-chloro-3-(propylthio)-" is susceptible to oxidation. This can occur through both abiotic and biotic processes. Abiotic oxidation can be initiated by photochemically produced reactive oxygen species in the atmosphere or water. masterorganicchemistry.comnih.gov Biotic oxidation is mediated by enzymes in microorganisms. The expected oxidation products are the corresponding sulfoxide (B87167) and sulfone .

Propane, 1-chloro-3-(propylsulfinyl)- (Sulfoxide)

Propane, 1-chloro-3-(propylsulfonyl)- (Sulfone)

The oxidation of thioethers to sulfoxides and sulfones is a well-documented transformation for many sulfur-containing compounds, including some pesticides. masterorganicchemistry.comnih.gov

Biodegradation: Microorganisms in soil and water can play a crucial role in the degradation of organic compounds. Bacteria and fungi are known to metabolize organosulfur compounds. nih.gov For "Propane, 1-chloro-3-(propylthio)-", biodegradation could involve the cleavage of the C-S bond, oxidation of the sulfur, or hydrolysis of the C-Cl bond, leading to a variety of smaller, more polar metabolites. For instance, some bacteria can utilize alkyl sulfides as a carbon source.

Table 2: Predicted Transformation Products of Propane, 1-chloro-3-(propylthio)-

| Transformation Pathway | Predicted Primary Product(s) | Chemical Name(s) of Product(s) |

| Hydrolysis | 3-(Propylthio)propan-1-ol + HCl | 3-(Propylthio)propan-1-ol, Hydrochloric acid |

| Oxidation | Propane, 1-chloro-3-(propylsulfinyl)- | Propane, 1-chloro-3-(propylsulfinyl)- |

| Further Oxidation | Propane, 1-chloro-3-(propylsulfonyl)- | Propane, 1-chloro-3-(propylsulfonyl)- |

| Biodegradation | Various smaller, more polar molecules | Could include propanethiol, propanol, and further degradation products |

This table is based on predicted chemical reactions and data from analogous compounds due to the absence of specific experimental data for "Propane, 1-chloro-3-(propylthio)-".

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.